molecular formula C10H14N2O3S B073274 1-Ethyl-3-(4-methylphenyl)sulfonylurea CAS No. 1467-23-8

1-Ethyl-3-(4-methylphenyl)sulfonylurea

Cat. No. B073274
CAS RN: 1467-23-8
M. Wt: 242.3 g/mol
InChI Key: TYRVXLIAZXPCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-(4-methylphenyl)sulfonylurea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of sulfonylureas, which are widely used as antidiabetic drugs. However, the focus of

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(4-methylphenyl)sulfonylurea involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the conversion of carbon dioxide to bicarbonate ion. By inhibiting this enzyme, the compound disrupts the equilibrium between carbon dioxide and bicarbonate ion, leading to a decrease in pH. This, in turn, affects various physiological processes, including acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-Ethyl-3-(4-methylphenyl)sulfonylurea are diverse and depend on the concentration and duration of exposure. At low concentrations, the compound has been found to have anti-inflammatory and antitumor properties. At higher concentrations, it can cause metabolic acidosis, respiratory depression, and electrolyte imbalance.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Ethyl-3-(4-methylphenyl)sulfonylurea in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for the study of 1-Ethyl-3-(4-methylphenyl)sulfonylurea. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase. Another area of research is the investigation of the compound's potential as an antitumor agent, particularly in combination with other chemotherapeutic agents. Moreover, the compound's anti-inflammatory and antiviral properties warrant further investigation.

Synthesis Methods

The synthesis of 1-Ethyl-3-(4-methylphenyl)sulfonylurea is a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 4-methylphenylsulfonylurea, which is reacted with ethyl chloroformate to form 1-ethyl-3-(4-methylphenyl)urea. This intermediate is then reacted with sulfuryl chloride to form 1-Ethyl-3-(4-methylphenyl)sulfonylurea. The final product is obtained after purification and isolation.

Scientific Research Applications

1-Ethyl-3-(4-methylphenyl)sulfonylurea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. Moreover, it has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in various physiological processes.

properties

CAS RN

1467-23-8

Product Name

1-Ethyl-3-(4-methylphenyl)sulfonylurea

Molecular Formula

C10H14N2O3S

Molecular Weight

242.3 g/mol

IUPAC Name

1-ethyl-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C10H14N2O3S/c1-3-11-10(13)12-16(14,15)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13)

InChI Key

TYRVXLIAZXPCND-UHFFFAOYSA-N

SMILES

CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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